5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride
Overview
Description
5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride is an organic compound with the molecular formula C₉H₆BrClO₂ and a molecular weight of 261.51 g/mol . This compound is characterized by the presence of a bromine atom, a carbonyl chloride group, and a dihydrobenzo[B]furan moiety. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride typically involves the bromination of 2,3-dihydrobenzo[B]furan followed by the introduction of a carbonyl chloride group. One common method involves the following steps:
Bromination: 2,3-Dihydrobenzo[B]furan is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform to introduce the bromine atom at the 5-position.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation: Oxidative reactions can modify the furan ring or the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Major Products
Nucleophilic Substitution: Derivatives such as amides, esters, and thioesters.
Reduction: Alcohols and amines.
Oxidation: Various oxidized derivatives of the furan ring.
Scientific Research Applications
5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: Investigated for its potential as a building block in the development of new drugs.
Material Science: Utilized in the synthesis of novel materials with unique properties.
Biological Studies: Explored for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is particularly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in organic synthesis and pharmaceutical research to create new compounds with desired properties.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,3-dihydrobenzo[B]furan-7-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a carbonyl chloride group.
5-Chloro-2,3-dihydrobenzo[B]furan-7-carbonyl chloride: Similar structure but with a chlorine atom instead of a bromine atom.
2,3-Dihydrobenzo[B]furan-7-carbonyl chloride: Lacks the bromine atom.
Uniqueness
5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride is unique due to the presence of both a bromine atom and a carbonyl chloride group, which confer distinct reactivity and properties. This makes it a valuable compound in various fields of research and industrial applications .
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1-benzofuran-7-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO2/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOAQNQGOZTVID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2C(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383422 | |
Record name | 5-BROMO-2,3-DIHYDROBENZO[B]FURAN-7-CARBONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108551-60-6 | |
Record name | 5-BROMO-2,3-DIHYDROBENZO[B]FURAN-7-CARBONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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